Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate
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Overview
Description
Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate is an organic compound with the molecular formula C16H15ClO4S It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 3-phenylpropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active sulfonyl compound which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylsulfonylphenyl)-3-phenylpropanoate
- Methyl 2-(4-bromophenyl)sulfonyl-3-phenylpropanoate
- Methyl 2-(4-nitrophenyl)sulfonyl-3-phenylpropanoate
Uniqueness
Methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4S/c1-21-16(18)15(11-12-5-3-2-4-6-12)22(19,20)14-9-7-13(17)8-10-14/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIUQNDXOWAXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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